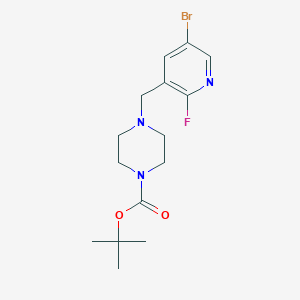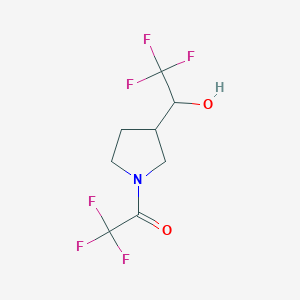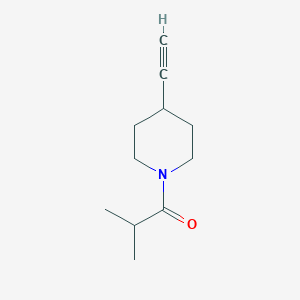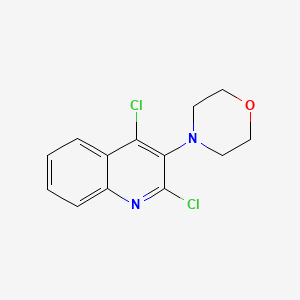
4-(2,4-Dichloro-3-quinolyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 2,4-dichloro-3-(4-morpholinyl)- is a heterocyclic aromatic organic compound with the molecular formula C13H12Cl2N2O. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a morpholine group at the 3rd position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 2,4-dichloro-3-(4-morpholinyl)- can be achieved through various methods. One common approach involves the reaction of 2,4-dichloroquinoline with morpholine under specific conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of quinoline, 2,4-dichloro-3-(4-morpholinyl)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and reagents, are increasingly being adopted to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
Quinoline, 2,4-dichloro-3-(4-morpholinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 4th positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The presence of the morpholine group allows for potential cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to the formation of quinoline N-oxides or reduced quinoline derivatives, respectively.
科学研究应用
Quinoline, 2,4-dichloro-3-(4-morpholinyl)- has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs with antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is employed in studying the mechanisms of action of various biological processes and pathways.
Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
作用机制
The mechanism of action of quinoline, 2,4-dichloro-3-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
2,4-Dichloroquinoline: Lacks the morpholine group but shares the dichloroquinoline core structure.
3-Morpholinylquinoline: Contains the morpholine group but lacks the chlorine substituents.
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Uniqueness
Quinoline, 2,4-dichloro-3-(4-morpholinyl)- is unique due to the combination of the dichloro and morpholine substituents, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications.
属性
CAS 编号 |
157027-34-4 |
|---|---|
分子式 |
C13H12Cl2N2O |
分子量 |
283.15 g/mol |
IUPAC 名称 |
4-(2,4-dichloroquinolin-3-yl)morpholine |
InChI |
InChI=1S/C13H12Cl2N2O/c14-11-9-3-1-2-4-10(9)16-13(15)12(11)17-5-7-18-8-6-17/h1-4H,5-8H2 |
InChI 键 |
QQFUDKNYNXHHSI-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=C(C3=CC=CC=C3N=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



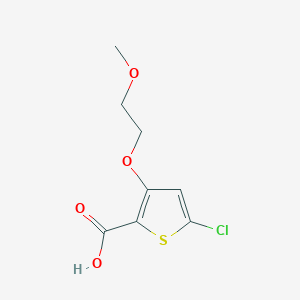

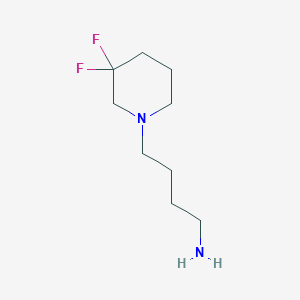
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12074742.png)
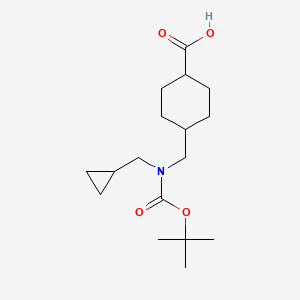

![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)


